N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)acetamide -

N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)acetamide

Catalog Number: EVT-4635722
CAS Number:
Molecular Formula: C13H10BrN5OS
Molecular Weight: 364.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives

Compound Description: This series of compounds features a [, , ]triazolo[4,3-b]pyridazine-6-yloxy moiety linked to a 2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold. These derivatives were synthesized as potential antiproliferative agents. []

2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide (Compound 10k)

Compound Description: This specific compound exhibited potent inhibitory activity against α-glucosidase and α-amylase enzymes, making it a potential therapeutic agent for diabetes mellitus. []

N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and sulfonamide derivatives

Compound Description: This series of compounds incorporates a 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine scaffold linked to a phenyl ring, further substituted with benzamide or sulfonamide groups. These derivatives displayed moderate antimicrobial activity. []

Relevance: These derivatives share the [, , ]triazolo[4,3-b]pyridazine core with N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)acetamide. They differ in the substituent on the pyridazine ring and the linker group. The target compound features a sulfur linker and a thioacetamide group at the 6-position of the pyridazine ring, whereas these derivatives possess a direct bond to the phenyl ring at the 3-position and a methyl group at the 6-position.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. It demonstrated species-specific metabolism and potential for renal toxicity. []

Relevance: While SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core and sulfur linker with N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)acetamide, the remaining structures differ significantly. SGX523 features a quinoline ring system attached to the sulfur linker, while the target compound has an acetamide group. Additionally, SGX523 contains a 1-methyl-1H-pyrazol-4-yl substituent on the pyridazine ring, unlike the target compound's unsubstituted pyridazine.

(S)-2-[4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide

Compound Description: This compound is a thienotriazolodiazepine derivative investigated for its potential in treating B-cell and T-cell malignant cancers, particularly diffuse large B-cell lymphoma, splenic marginal zone lymphoma, and anaplastic large T-cell lymphoma. []

Relevance: Although this compound contains a triazole ring and an acetamide group, it significantly differs from N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)acetamide. This compound incorporates these moieties within a larger thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine system, unlike the target compound's [, , ]triazolo[4,3-b]pyridazine core.

Properties

Product Name

N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)acetamide

IUPAC Name

N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Molecular Formula

C13H10BrN5OS

Molecular Weight

364.22 g/mol

InChI

InChI=1S/C13H10BrN5OS/c14-9-1-3-10(4-2-9)16-12(20)7-21-13-6-5-11-17-15-8-19(11)18-13/h1-6,8H,7H2,(H,16,20)

InChI Key

LMKULNOLOXNYHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN3C=NN=C3C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.